molecular formula C16H8N4Na2O8S2 B12726598 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt CAS No. 77847-17-7

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt

Cat. No.: B12726598
CAS No.: 77847-17-7
M. Wt: 494.4 g/mol
InChI Key: GPNSEIJUEBGDSU-UHFFFAOYSA-L
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Description

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt is a complex organic compound with the molecular formula C16H10N4O8S2Na2. This compound is characterized by its unique structure, which includes a naphtho-triazole core with disulfonic acid groups and a nitrophenyl substituent. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt typically involves multiple steps. The process begins with the formation of the naphtho-triazole core, followed by the introduction of disulfonic acid groups and the nitrophenyl substituent. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitrophenyl group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the disulfonic acid groups enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different research applications.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-, disodium salt
  • 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-methylphenyl)-, disodium salt

Uniqueness

Compared to similar compounds, 2H-Naphtho(1,2-d)triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-, disodium salt is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron transfer capabilities and solubility characteristics.

Properties

CAS No.

77847-17-7

Molecular Formula

C16H8N4Na2O8S2

Molecular Weight

494.4 g/mol

IUPAC Name

disodium;2-(4-nitrophenyl)benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C16H10N4O8S2.2Na/c21-20(22)10-3-1-9(2-4-10)19-17-14-6-5-12-13(16(14)18-19)7-11(29(23,24)25)8-15(12)30(26,27)28;;/h1-8H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

GPNSEIJUEBGDSU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

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